REACTION_CXSMILES
|
[CH2:1]([S:4][CH2:5][C@@H:6]([C:8]([OH:10])=O)[NH2:7])[CH:2]=[CH2:3].[OH-].[Na+].[C:13]1([N:19]=[C:20]=[S:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([N:19]2[C:8](=[O:10])[CH:6]([CH2:5][S:4][CH2:1][CH:2]=[CH2:3])[NH:7][C:20]2=[S:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)SC[C@H](N)C(=O)O
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.19 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=S
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
8.59 g of crude product was obtained which
|
Type
|
CUSTOM
|
Details
|
purification by chromatography
|
Type
|
CUSTOM
|
Details
|
Crystallization of the crude product from isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(NC(C1=O)CSCC=C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |